molecular formula C5H6ClNO B085836 4-Chloro-3,5-dimethylisoxazole CAS No. 10557-86-5

4-Chloro-3,5-dimethylisoxazole

Cat. No.: B085836
CAS No.: 10557-86-5
M. Wt: 131.56 g/mol
InChI Key: JTJWPHJWCFVTMS-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylisoxazole is a heterocyclic compound with the molecular formula C5H6ClNO. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom.

Mechanism of Action

Target of Action

4-Chloro-3,5-dimethylisoxazole is a chemical compound that has been shown to exhibit potent inhibitory activity against BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in the regulation of gene expression. It is involved in cellular processes such as cell growth and differentiation, making it a significant target for therapeutic interventions .

Mode of Action

It is known to participate in asymmetric isoxazole annulation reactions . This suggests that the compound may interact with its targets, such as BRD4, through the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

BRD4 is known to be involved in the regulation of gene expression, so the compound’s action could potentially lead to changes in various downstream effects related to cell growth and differentiation .

Pharmacokinetics

Its molecular weight (14559) and its physical properties, such as its boiling point (87-88 °C/8 mmHg) and density (1173 g/mL at 25 °C), suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibitory activity against BRD4. By inhibiting BRD4, the compound could potentially affect gene expression, leading to changes in cell growth and differentiation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation at 2-8°C . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other molecules in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloro-3,5-dimethylisoxazole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylisoxazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Another method involves the diazotization of 5-aminoisoxazoles in the presence of hydrohalic acids (HF, HCl, or HBr).

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the chlorination of 3,5-dimethylisoxazole using a chlorinating agent, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: New derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Oxidized isoxazole derivatives.

    Reduction: Reduced isoxazole derivatives.

Comparison with Similar Compounds

4-Chloro-3,5-dimethylisoxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, making it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

4-chloro-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO/c1-3-5(6)4(2)8-7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJWPHJWCFVTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337172
Record name 4-Chloro-3,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10557-86-5
Record name 4-Chloro-3,5-dimethylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10557-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the structural characteristics of 4-chloro-3,5-dimethylisoxazole and its interaction with copper(II)?

A1: While the provided abstract doesn't detail the specific molecular weight or formula of this compound, it highlights its ability to form complexes with copper(II). [] This suggests the molecule likely possesses atoms capable of donating electron pairs to the copper ion, forming coordinate bonds. Further research into the spectroscopic properties of these complexes, as indicated by the paper's title, could elucidate the nature of these interactions and the resulting complex structures.

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